molecular formula C17H20F3N3O2 B3004775 2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide CAS No. 956754-22-6

2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide

Cat. No.: B3004775
CAS No.: 956754-22-6
M. Wt: 355.361
InChI Key: XTVAUIGENFCKMG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C17H20F3N3O2 and its molecular weight is 355.361. The purity is usually 95%.
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Biological Activity

2,2-Dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide (CAS No. 956754-22-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H20F3N3O2, with a molecular weight of 355.36 g/mol. The presence of the trifluoromethyl group (–CF3) is significant as it often contributes to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings often exhibit antimicrobial properties. A study involving related pyrazole derivatives demonstrated broad-spectrum antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties. The trifluoromethyl group enhances the interaction between the compound and bacterial targets, potentially leading to improved efficacy .

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, with some exhibiting higher radical scavenging ability than standard control drugs. This property is critical in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact biological activity. The incorporation of the trifluoromethyl group has been shown to enhance the potency of compounds targeting specific biological pathways, such as serotonin uptake inhibition. This suggests that this compound may similarly influence neurotransmitter systems or other biological targets .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested for antibacterial activity. Compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a potential therapeutic application in treating bacterial infections .
  • Antioxidant Activity : In vitro assays demonstrated that certain pyrazole derivatives had superior antioxidant capabilities compared to established antioxidants like Trolox. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative damage .

Data Summary Table

PropertyValue
Molecular FormulaC17H20F3N3O2
Molecular Weight355.36 g/mol
Antibacterial ActivityBroad spectrum (various strains)
Antioxidant ActivityHigher than control (Trolox)
Potential ApplicationsAntimicrobial, Antioxidant

Properties

IUPAC Name

2,2-dimethyl-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-16(2,3)15(24)21-10-12-13(17(18,19)20)22-23(4)14(12)25-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAUIGENFCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.